

physical appearance of 1,2-O-Cyclohexylidenemyo-inositol

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An In-depth Technical Guide to **1,2-O-Cyclohexylidene-myo-inositol**: Physicochemical Properties and Synthetic Methodologies

Introduction

1,2-O-Cyclohexylidene-myo-inositol is a protected derivative of myo-inositol, the most prevalent stereoisomer of inositol. myo-Inositol is a fundamental carbocyclic sugar that serves as a structural foundation for numerous signaling molecules in eukaryotic cells, including inositol phosphates and phosphoinositides. The strategic protection of the hydroxyl groups at the 1 and 2 positions of the myo-inositol ring with a cyclohexylidene acetal makes this compound a versatile intermediate in the synthesis of more complex, biologically active molecules. This selective protection allows for the specific functionalization of the remaining free hydroxyl groups, facilitating the stereocontrolled synthesis of various inositol derivatives crucial for research in signal transduction and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2-O-Cyclohexylidene-myo-inositol**, detailed experimental protocols for its synthesis and characterization, and its role in significant biochemical pathways.

Physicochemical Properties

1,2-O-Cyclohexylidene-myo-inositol is typically a white to off-white crystalline powder.[1] Its solubility profile indicates that it is soluble in organic solvents such as chloroform,



dichloromethane, and ethyl acetate, sparingly soluble in methanol and ethanol, and insoluble in water.[1]

Data Presentation

The quantitative physicochemical and spectroscopic data for **1,2-O-Cyclohexylidene-myo-inositol** are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C12H20O6[2][3]
Molecular Weight	260.28 g/mol [2][3]
Appearance	White to off-white crystalline powder[1]
Melting Point	154-156 °C[1]
Solubility	Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol and ethanol; insoluble in water.[1]
Storage Temperature	<-15°C[2]

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)[1]



Chemical Shift (δ, ppm)	Multiplicity	Assignment
4.19	dd	H-1
4.11	t	H-2
3.61	t	H-3
3.49	dd	H-4
3.32	dd	H-5
2.85	d	H-6
2.59	d	3-OH
1.75-1.35	m	Cyclohexylidene-H

Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)	Assignment
110.8	C-spiro (cyclohexylidene)
109.5	C-spiro (cyclohexylidene)
80.8	C-2
79.1	C-1
78.5	C-3
77.2	C-6
74.5	C-5
72.8	C-4
37.4, 36.9, 36.0, 35.8	Cyclohexylidene-CH ₂
25.0, 24.9, 24.1, 23.9, 23.8, 23.7	Cyclohexylidene-CH ₂

Note on IR and Mass Spectrometry Data: While detailed public spectra are not consistently available, the infrared (IR) spectrum is anticipated to exhibit a strong, broad absorption in the



3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the free hydroxyl groups. Absorptions in the 2850-2950 cm⁻¹ region for C-H stretching are also expected.[1] The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight.[1]

Experimental Protocols Synthesis of 1,2-O-Cyclohexylidene-myo-inositol

The synthesis of **1,2-O-Cyclohexylidene-myo-inositol** is typically achieved through the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent, such as **1**-ethoxycyclohexene.[1][4]

Materials:

- · myo-Inositol
- 1-Ethoxycyclohexene
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethanol

Procedure:

- In a round-bottom flask, dissolve myo-inositol (1 equivalent) in anhydrous DMF.
- Add 1-ethoxycyclohexene (2.5 equivalents) to the solution.[1]
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).[1]



- Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[1]
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).[1]
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[1]
- Extract the product with dichloromethane (3 x volume of the reaction mixture).[1]
- Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[1]
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.[1]
- Recrystallize the crude product from hot ethanol to yield 1,2-O-Cyclohexylidene-myo-inositol as a white crystalline solid.[1]

Role in Signaling Pathways and Synthetic Workflows

myo-Inositol and its phosphorylated derivatives are central to a multitude of cellular processes, acting as second messengers in signal transduction pathways.[5] **1,2-O-Cyclohexylidene-myo-inositol** is a crucial starting material for the synthesis of phosphatidylinositol phosphates (PIPs), which are key players in the phosphoinositide signaling pathway.[4] This pathway regulates a vast array of cellular functions, including cell growth, proliferation, differentiation, and apoptosis.[4]

Visualizations

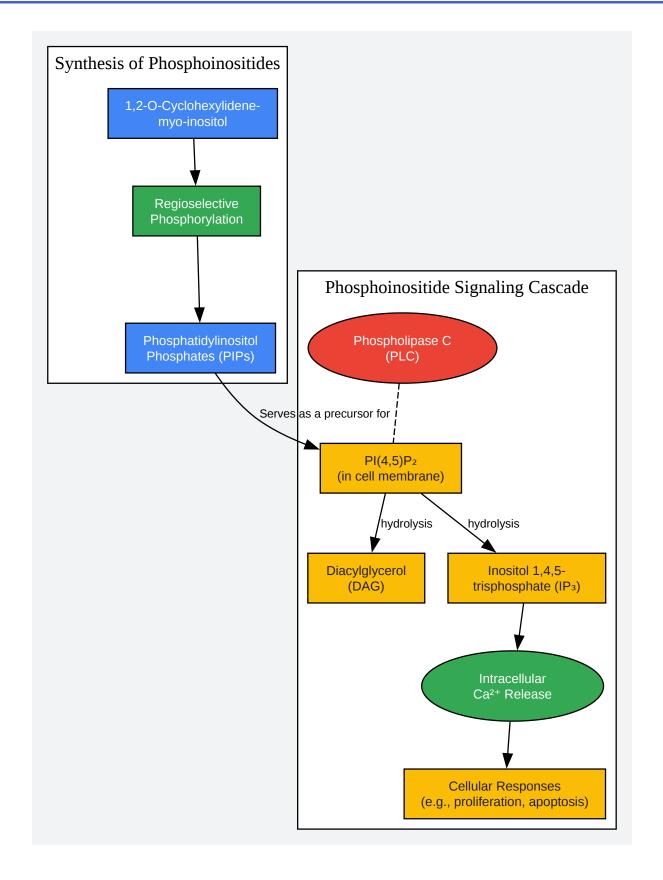




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Caption: General workflow for the synthesis of 1,2-O-Cyclohexylidene-myo-inositol.





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Caption: Role of **1,2-O-Cyclohexylidene-myo-inositol** in the phosphoinositide signaling pathway.

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